3-(1-Isothiocyanatopropyl)pyridine
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Overview
Description
3-(1-Isothiocyanatopropyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a 1-isothiocyanatopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isothiocyanatopropyl)pyridine typically involves the reaction of pyridine with 1-isothiocyanatopropane. One common method is the nucleophilic substitution reaction where pyridine acts as a nucleophile and attacks the electrophilic carbon in 1-isothiocyanatopropane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
3-(1-Isothiocyanatopropyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(1-Isothiocyanatopropyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Isothiocyanatopropyl)pyridine involves its interaction with biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various molecular targets and pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the isothiocyanate group.
3-(1-Isothiocyanatopropyl)benzene: A compound with a benzene ring instead of a pyridine ring.
Isothiocyanatopropyl derivatives: Other compounds with the isothiocyanate group attached to different alkyl chains.
Uniqueness
3-(1-Isothiocyanatopropyl)pyridine is unique due to the presence of both the pyridine ring and the isothiocyanate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
60289-71-6 |
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Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
3-(1-isothiocyanatopropyl)pyridine |
InChI |
InChI=1S/C9H10N2S/c1-2-9(11-7-12)8-4-3-5-10-6-8/h3-6,9H,2H2,1H3 |
InChI Key |
BYQMAZGCZJYEKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=CC=C1)N=C=S |
Origin of Product |
United States |
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